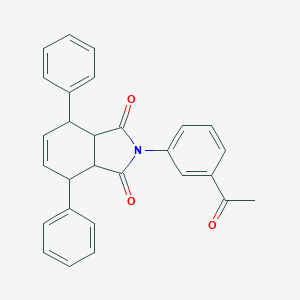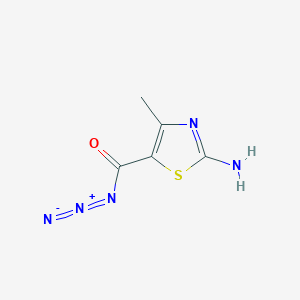![molecular formula C21H22N2O2S2 B458772 4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458772.png)
4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound features a combination of phenyl, propan-2-yl, prop-2-enylsulfanyl, oxa, thia, and diazatricyclo moieties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. Common synthetic routes include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Functional Group Introduction: The phenyl, propan-2-yl, and prop-2-enylsulfanyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired oxidation states of the sulfur and oxygen atoms.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
化学反応の分析
4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and oxygen atoms, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and prop-2-enylsulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds containing the imidazole ring, which also exhibit a wide range of biological activities.
Indole Derivatives: Compounds with the indole nucleus, known for their diverse pharmacological properties.
Cycloalkanes: Compounds with similar tricyclic structures, which may have comparable reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
特性
分子式 |
C21H22N2O2S2 |
|---|---|
分子量 |
398.5g/mol |
IUPAC名 |
4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-4-10-26-21-22-19-18(20(24)23(21)14-8-6-5-7-9-14)15-11-16(13(2)3)25-12-17(15)27-19/h4-9,13,16H,1,10-12H2,2-3H3 |
InChIキー |
GZAVEAMSTVMUCV-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B458689.png)
![2-(3-chloropropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B458692.png)
![2-[4-(Isopentyloxy)phenyl]-4-quinolinecarboxylic acid](/img/structure/B458693.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B458696.png)
![3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-isopropoxyphenyl)ethylidene]hydrazone}](/img/structure/B458698.png)
![5-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B458700.png)

![17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458705.png)
![4-(2-Chloroethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B458706.png)
![17-(2-Hydroxyethyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458707.png)

![4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B458709.png)
![6-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B458710.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B458712.png)
